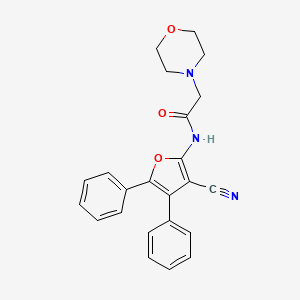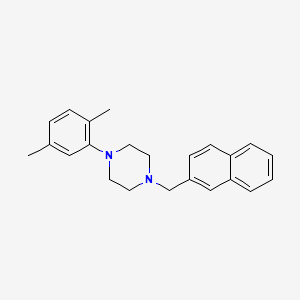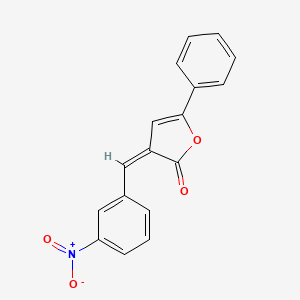
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide, also known as CFA, is a small molecule inhibitor that has been widely used in scientific research. CFA is a potent inhibitor of the protein kinase C (PKC) family, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide competes with ATP for binding to the enzyme. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to be a potent inhibitor of PKC, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to enhance synaptic plasticity and memory formation. In immune cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to modulate cytokine production and T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PKC, with a low nanomolar IC50 value. However, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide also has some limitations. It is not a specific inhibitor of PKC, as it can also inhibit other kinases that share the ATP-binding site with PKC. It also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
For the use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide in scientific research include studying the role of PKC in different cellular processes, developing more specific inhibitors of PKC, and using N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide as a lead compound for drug development.
Synthesemethoden
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide can be synthesized through a multistep reaction starting from 4,5-diphenyl-2-furanyl ketone. The first step involves the reaction of 4,5-diphenyl-2-furanyl ketone with malononitrile to form 3-cyano-4,5-diphenyl-2-furanylacetonitrile. The second step involves the reaction of 3-cyano-4,5-diphenyl-2-furanylacetonitrile with morpholine to form N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a critical role in cellular signaling pathways. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit PKC activity in various cell types, including cancer cells, neuronal cells, and immune cells. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been used to study the role of PKC in cancer cell proliferation, differentiation, and apoptosis. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has also been used to study the role of PKC in synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-15-19-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)29-23(19)25-20(27)16-26-11-13-28-14-12-26/h1-10H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKWJAQUTWYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
